molecular formula C10H9ClF3NO2 B5722488 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide

Cat. No. B5722488
M. Wt: 267.63 g/mol
InChI Key: KAUZJQYAVNAXRS-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” is a chemical compound that has been studied for its potential applications in various fields . It is also known as 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .


Synthesis Analysis

The synthesis of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” and its derivatives involves a series of chemical reactions . The synthesized derivatives were characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .


Molecular Structure Analysis

The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” can be analyzed using various spectroscopic techniques. These include High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” are complex and can lead to the formation of various derivatives . These reactions are crucial in the study of designing pharmacophore models for analgesics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” can be determined using various analytical techniques. For instance, its safety data sheet provides information about its hazards, precautions, and first-aid measures .

Scientific Research Applications

Synthesis of Other Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can be used as a building block in the synthesis of other complex organic compounds . For example, it can be used to synthesize 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues .

Analgesic Research

This compound has been used in the study of designing pharmacophore models for analgesics . A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4- piperidinol (TFMP) derivatives were synthesized and their analgesic action was estimated by means of Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .

Pain Management

The synthesized derivatives of this compound have shown potential in pain management . In the presence of naloxone, they displayed pain-relieving effect . Among active compounds, some emerged as most effective analgesics and they depressed peripheral and centrally mediated pain by opioid independent systems .

Inflammation Research

The compound and its derivatives have been used in research related to inflammation and tissue injuries . These studies are aimed at understanding the release of inflammatory mediators that sensitize and amplify nociceptive responses .

Opioid Receptor Research

Research has been conducted to develop novel μ opioid receptor analgesics using this compound . The goal is to preserve their opioid analgesic properties but with less or no adverse side effects .

Synthesis of Pexidartinib

This compound may also be used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .

Safety and Hazards

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Future Directions

The future directions for the study of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” and its derivatives could involve further exploration of their potential applications in various fields, including medicine and agriculture .

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of gene expression.

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide acts as a small molecule activator of HAT . By activating HAT, it influences the acetylation of chromatin, a process that is directly linked to the regulation of gene expression .

Biochemical Pathways

Its activation of hat suggests that it may influence pathways related togene expression and chromatin remodeling .

Pharmacokinetics

It’s known that the compound’s interaction with thevascular endothelial growth factor receptor 2 could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide leads to changes in chromatin acetylation . This can result in alterations in gene expression, which can have various molecular and cellular effects depending on the specific genes involved .

Action Environment

The action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can be influenced by various environmental factors. For instance, the compound’s synthesis involves specific temperature conditions , suggesting that temperature could potentially affect its stability and efficacy. Additionally, the compound’s analgesic efficacy has been observed in the presence of naloxone , indicating that other substances in the environment could potentially influence its action.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-17-5-9(16)15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZJQYAVNAXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide

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